molecular formula C17H19N5O4S B2488522 1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1171746-26-1

1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2488522
CAS No.: 1171746-26-1
M. Wt: 389.43
InChI Key: WWIUAXCKFNHWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-methyl-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-tumor Applications

Research indicates that pyrazole derivatives, which share structural similarities with the compound , exhibit significant anti-tumor activities. One study describes the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showing significant effects against mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial and Anti-bacterial Studies

Compounds incorporating 1,3,4-oxadiazole and sulfonamide units have been explored for their antimicrobial properties. A study highlighted the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to potent antibacterial activity (Khalid et al., 2016).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the compound, demonstrated their potential as selective class III agents showing comparable potency in in vitro Purkinje fiber assays (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Metal complexes of heterocyclic sulfonamide, bearing resemblance to parts of the compound, have shown strong carbonic anhydrase inhibitory properties. This research suggests potential applications in treating conditions related to enzyme dysregulation (Büyükkıdan et al., 2013).

Antimicrobial and Anti-tubercular Activities

Benzimidazole–oxadiazole hybrid molecules, similar in structure to the compound, were synthesized and showed promising antimicrobial and potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This study highlights the compound's potential in antimicrobial applications (Shruthi et al., 2016).

Properties

IUPAC Name

1-ethyl-5-methyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-4-22-11(2)9-14(21-22)16(23)18-17-20-19-15(26-17)10-12-5-7-13(8-6-12)27(3,24)25/h5-9H,4,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIUAXCKFNHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.